molecular formula C10H6N2O4S B079549 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 36140-65-5

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B079549
CAS No.: 36140-65-5
M. Wt: 250.23 g/mol
InChI Key: AOOOVMMYAYKAGI-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23 g/mol . This compound is known for its unique structure, which includes a thiazolidine-2,4-dione ring substituted with a 2-nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione ring but differ in their substituents. They are known for their antidiabetic properties.

    Nitrophenyl derivatives: Compounds with a nitrophenyl group exhibit various biological activities, including antimicrobial and anticancer effects.

The uniqueness of this compound lies in its specific combination of the thiazolidine-2,4-dione ring and the 2-nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOVMMYAYKAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.